4-(3-chlorophenyl)-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}piperazine-1-carboxamide
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Overview
Description
4-(3-chlorophenyl)-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a chlorophenyl group, and a carboxamide functional group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring and the chlorophenyl group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. The final step involves the coupling of the piperazine ring with the chlorophenyl group under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(3-chlorophenyl)-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine hydrochloride
- Methyl-3-2-(4-acetylphenyl)-1-methylethylamino]propanoate hydrochloride
- N-(4-Chloro-2-{hydroxy[bis(3-methoxyphenyl)]methyl}phenyl)acetamide
Uniqueness
4-(3-chlorophenyl)-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}piperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H27ClN4O2 |
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Molecular Weight |
366.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-N-[2-(3-methylbutylamino)-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C18H27ClN4O2/c1-14(2)6-7-20-17(24)13-21-18(25)23-10-8-22(9-11-23)16-5-3-4-15(19)12-16/h3-5,12,14H,6-11,13H2,1-2H3,(H,20,24)(H,21,25) |
InChI Key |
DNEICDHGXGHULV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CNC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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